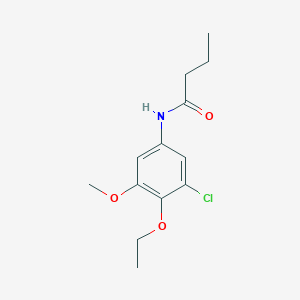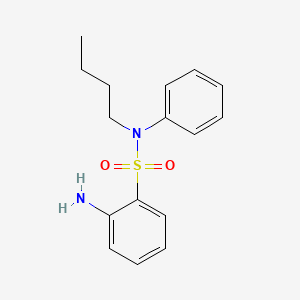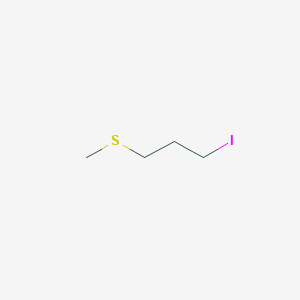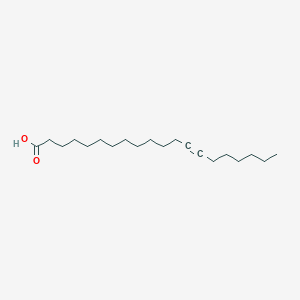![molecular formula C12H9Cl4NO2 B14356491 1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride CAS No. 92637-23-5](/img/structure/B14356491.png)
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride typically involves the reaction of quinoline with 2,2,2-trichloroethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
化学反应分析
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include acidified potassium dichromate for oxidation and lithium aluminium hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxycarbonyl group can undergo hydrolysis, releasing active quinoline derivatives that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride can be compared with other quinoline derivatives and trichloroethoxycarbonyl compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline backbone but differ in their functional groups and applications.
Trichloroethoxycarbonyl Compounds: Similar compounds include 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride, which has a pyridine ring instead of a quinoline ring.
属性
CAS 编号 |
92637-23-5 |
|---|---|
分子式 |
C12H9Cl4NO2 |
分子量 |
341.0 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl quinolin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C12H9Cl3NO2.ClH/c13-12(14,15)8-18-11(17)16-7-3-5-9-4-1-2-6-10(9)16;/h1-7H,8H2;1H/q+1;/p-1 |
InChI 键 |
UEYIZPGHODVMJZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2C(=O)OCC(Cl)(Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)




![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
